Ribocil-C

Vue d'ensemble

Description

Ribocil-C is a potent inhibitor of bacterial riboflavin riboswitches . Riboswitches are cis regulatory elements present in non-coding RNA that specifically bind to natural ligands to regulate gene expression .

Synthesis Analysis

The synthesis of Ribocil-C involves the creation of libraries based on RNA binding scaffolds. This process allows for the revelation of general principles in small molecule recognition and the ability to ask precise chemical questions about drivers of affinity and selectivity .Molecular Structure Analysis

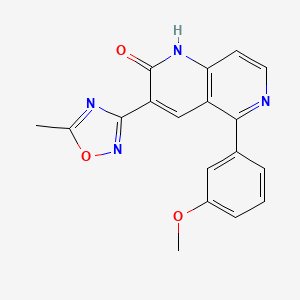

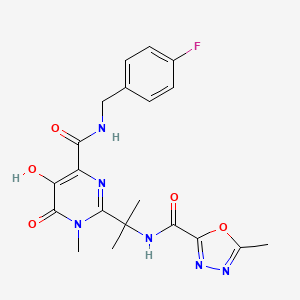

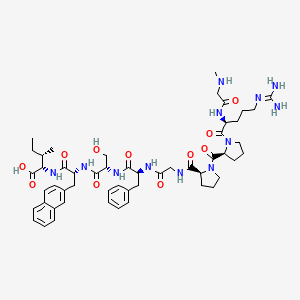

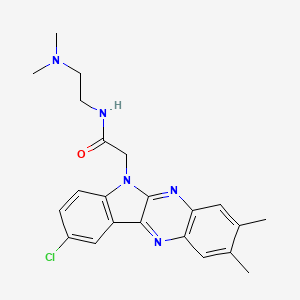

Ribocil-C has a chemical formula of C21H21N7OS and a molecular weight of 419.50 g/mol . It is structurally distinct from FMN .Chemical Reactions Analysis

Ribocil-C functions as a potent and highly selective synthetic mimic of the natural ligand to repress riboswitch-mediated gene expression and inhibit bacterial growth . The binding modes of its iso-mers are very similar, raising questions as to why ribocil-B (S-isomer) is a tight binder to the FMN riboswitch and ribocil-A (R-isomer) does not similarly interact .Physical And Chemical Properties Analysis

Ribocil-C is a solid substance with a solubility of 12.5 mg/mL in DMSO . It is stable if stored as directed and should be protected from light and heat .Applications De Recherche Scientifique

Antibacterial Effects : Ribocil-C is identified as a highly selective inhibitor of the flavin mononucleotide (FMN) riboswitch, crucial for controlling the expression of riboflavin (vitamin B2) biosynthesis in bacteria like Escherichia coli. Its application extends to inhibiting medically significant Gram-positive bacteria, including methicillin-resistant Staphylococcus aureus (MRSA) and Enterococcus faecalis. Ribocil-C and another compound, roseoflavin, have been shown to specifically inhibit dual FMN riboswitches, which control both riboflavin biosynthesis and uptake processes, essential for MRSA growth and pathogenesis (Wang et al., 2017).

Riboswitch Targeting : Ribocil-C functions as a structurally distinct synthetic mimic of the natural ligand, flavin mononucleotide, for the FMN riboswitch. It represses riboswitch-mediated ribB gene expression and inhibits bacterial growth both in vitro and in vivo (Howe et al., 2016).

Mechanism of Action : Ribocil-C has been discovered and characterized as a selective chemical modulator of bacterial riboflavin riboswitches. It acts as a synthetic mimic of the natural ligand, flavin mononucleotide, to repress riboswitch-mediated ribB gene expression and inhibit bacterial cell growth (Howe et al., 2015).

Dual Targeting in Gram-Positive Pathogens : In the context of Gram-positive pathogens like MRSA, ribocil-C, in conjunction with roseoflavin, targets two autonomous riboswitches simultaneously, thereby inhibiting de novo synthesis and uptake of riboflavin (Krajewski et al., 2017).

Riboswitch Binding Studies : Affinity-selection mass spectrometry (AS-MS) has been used to identify novel compounds that target the FMN riboswitch, with ribocil serving as a case study for this approach. This demonstrates that non-coding RNA elements like riboswitches can be targeted by small molecules with diverse chemical structures (Rizvi et al., 2018).

Conversion for Gram-Negative Bacteria : Ribocil C has been modified to increase its accumulation in Gram-negative bacteria, enabling its effectiveness against these pathogens in vivo. This represents a significant step in the development of FMN riboswitch binders against Gram-negative bacteria (Motika et al., 2020).

Propriétés

IUPAC Name |

2-[(3S)-1-[(1-pyrimidin-2-ylimidazol-4-yl)methyl]piperidin-3-yl]-4-thiophen-2-yl-1H-pyrimidin-6-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H21N7OS/c29-19-10-17(18-5-2-9-30-18)25-20(26-19)15-4-1-8-27(11-15)12-16-13-28(14-24-16)21-22-6-3-7-23-21/h2-3,5-7,9-10,13-15H,1,4,8,11-12H2,(H,25,26,29)/t15-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UVDVCDUBJWYRJW-HNNXBMFYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(CN(C1)CC2=CN(C=N2)C3=NC=CC=N3)C4=NC(=CC(=O)N4)C5=CC=CS5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1C[C@@H](CN(C1)CC2=CN(C=N2)C3=NC=CC=N3)C4=NC(=CC(=O)N4)C5=CC=CS5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H21N7OS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

419.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Ribocil-C | |

Citations

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![4-[2-Amino-5-[4-[(dimethylamino)methyl]-2-thienyl]-3-pyridinyl]-2-[[(2Z)-4,4,4-trifluoro-1-methyl-2-buten-1-yl]oxy]benzamide](/img/structure/B610405.png)